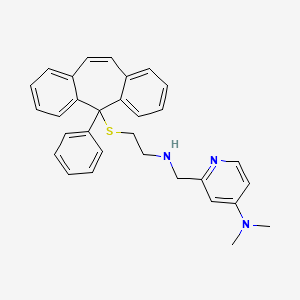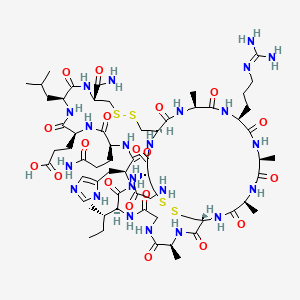
Sirt2-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sirt2-IN-13 is a chemical compound known for its inhibitory effects on Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins. Sirtuin 2 is a nicotinamide adenine dinucleotide-dependent deacetylase enzyme that plays a crucial role in various cellular processes, including aging, metabolism, and neuroprotection. Inhibition of Sirtuin 2 has been explored for therapeutic potential in neurodegenerative diseases and cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sirt2-IN-13 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and acids under controlled temperature and pH conditions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to enhance the inhibitory activity of the compound. This may include halogenation, alkylation, or acylation reactions using appropriate reagents and catalysts.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. Characterization is performed using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm the structure and purity of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems. Quality control measures are implemented to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sirt2-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study the enzymatic activity of Sirtuin 2 and its role in cellular processes.
Biology: Investigated for its effects on cellular metabolism, aging, and neuroprotection. It has shown promise in modulating pathways involved in oxidative stress and inflammation.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. It has also been studied for its anticancer properties, particularly in breast cancer and glioblastoma.
Mecanismo De Acción
Sirt2-IN-13 exerts its effects by inhibiting the deacetylase activity of Sirtuin 2. The inhibition occurs through binding to the active site of the enzyme, preventing the deacetylation of target proteins. This leads to the accumulation of acetylated proteins, which can modulate various cellular pathways. The molecular targets of this compound include α-tubulin, histones, and other proteins involved in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Sirt2-IN-13 is compared with other Sirtuin 2 inhibitors such as AGK2, SirReal2, and Tenovin-6. While all these compounds inhibit Sirtuin 2, this compound is unique in its selectivity and potency. It has shown higher specificity for Sirtuin 2 compared to other sirtuin family members, making it a valuable tool for studying Sirtuin 2-specific pathways. Additionally, this compound has demonstrated superior stability and bioavailability in cellular and animal models.
List of Similar Compounds
AGK2: A known Sirtuin 2 inhibitor with moderate selectivity.
SirReal2: A selective Sirtuin 2 inhibitor with distinct binding properties.
Tenovin-6: An inhibitor of both Sirtuin 1 and Sirtuin 2, used in cancer research.
Propiedades
Fórmula molecular |
C31H31N3S |
|---|---|
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[[2-[(2-phenyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)sulfanyl]ethylamino]methyl]pyridin-4-amine |
InChI |
InChI=1S/C31H31N3S/c1-34(2)28-18-19-33-27(22-28)23-32-20-21-35-31(26-12-4-3-5-13-26)29-14-8-6-10-24(29)16-17-25-11-7-9-15-30(25)31/h3-19,22,32H,20-21,23H2,1-2H3 |
Clave InChI |
VYHIGHZHFZXIFU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=NC=C1)CNCCSC2(C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)




![GeXIVA[1,2]](/img/structure/B12375486.png)

![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)




